molecular formula C9H14NO+ B1264496 N-methylphenylethanolaminium

N-methylphenylethanolaminium

Cat. No. B1264496
M. Wt: 152.21 g/mol
InChI Key: ZCTYHONEGJTYQV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylphenylethanolaminium is an ammonium ion that is the conjugate acid of N-methylphenylethanolamine;  major species at pH 7.3. It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a N-methylphenylethanolamine.

Scientific Research Applications

Kinetic Isotope Effects and Transition State Structure

PNMT catalyzes the conversion of norepinephrine to epinephrine, implicating its role in critical human processes like respiration and blood pressure control. Studies using labeled substrates have modeled the transition state of human PNMT, providing insights into the enzyme's mechanism, which is essential for understanding its role in hypertension and Alzheimer's disease (Stratton et al., 2017).

Location, Development, Control, and Function

PNMT is found in high concentrations in the adrenal medulla and other tissues, including the brain stem and retina. Its role in the cardiac development and function, particularly in fetal hearts, underscores its significance in cardiovascular health. The gene regulation of PNMT, which involves glucocorticoids, suggests a complex interaction with stress and developmental signals (Ziegler et al., 2002).

Implications for Hypertension

Research has shown that PNMT is elevated in certain regions of the brainstem in both genetically hypertensive rats and those with induced hypertension. Inhibition of PNMT in these models leads to a normalization of blood pressure, indicating a direct link between PNMT activity and hypertension (Saavedra et al., 2003).

Transition-State Analogues of PNMT

The development of transition-state analogues for PNMT has provided tight-binding inhibitors, which have potential therapeutic applications in conditions associated with catecholamine imbalances, such as neurodegeneration found in Alzheimer's disease. These analogues mimic the transition state of PNMT, offering a novel approach to modulating its activity (Mahmoodi et al., 2020).

Re-evaluation of Kinetic Data for PNMT Inhibition

The development of assays for PNMT inhibitors highlights the enzyme's significance in the biosynthesis of epinephrine and its potential role in the central nervous system. This research aids in the precise evaluation of PNMT inhibitors, contributing to our understanding of its regulatory mechanisms in physiological and pathological conditions (Wu et al., 2004).

properties

Molecular Formula

C9H14NO+

Molecular Weight

152.21 g/mol

IUPAC Name

(2-hydroxy-2-phenylethyl)-methylazanium

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/p+1

InChI Key

ZCTYHONEGJTYQV-UHFFFAOYSA-O

Canonical SMILES

C[NH2+]CC(C1=CC=CC=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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